molecular formula C7H10O2 B11722601 4-Methylhexa-3,5-dienoic acid

4-Methylhexa-3,5-dienoic acid

Cat. No.: B11722601
M. Wt: 126.15 g/mol
InChI Key: BFUYPWNVMSXEQU-UHFFFAOYSA-N
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Description

4-Methylhexa-3,5-dienoic acid is an organic compound with the molecular formula C₇H₁₀O₂. It is characterized by a conjugated diene system and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhexa-3,5-dienoic acid can be synthesized through the 1,2-carbonyl transposition of corresponding dienones. This reaction typically involves the use of lead (IV) acetate and boron trifluoride-diethyl ether in benzene at room temperature . The reaction conditions are mild, making it a convenient method for preparing substituted hexa-3,5-dienoic acid methyl esters.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from conjugated dienones provides a scalable route that can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methylhexa-3,5-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

4-Methylhexa-3,5-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methylhexa-3,5-dienoic acid exerts its effects involves its conjugated diene system and carboxylic acid group. These functional groups participate in various chemical reactions, influencing molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Hexa-3,5-dienoic acid: Lacks the methyl group at the 4-position.

    4-Methylpent-2-enoic acid: Has a similar structure but with a different arrangement of double bonds.

    4-Methylhexanoic acid: Saturated version without the diene system.

Uniqueness

4-Methylhexa-3,5-dienoic acid is unique due to its conjugated diene system combined with a carboxylic acid group.

Properties

IUPAC Name

4-methylhexa-3,5-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-4H,1,5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYPWNVMSXEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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